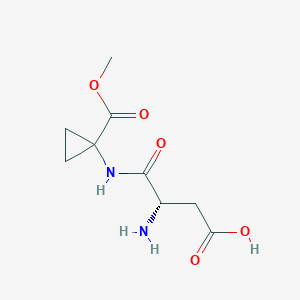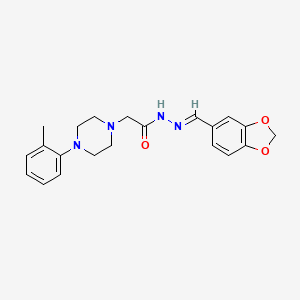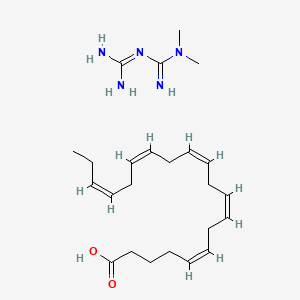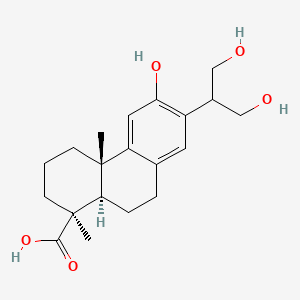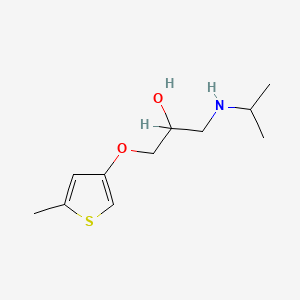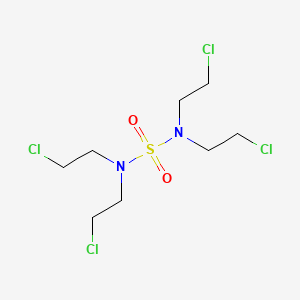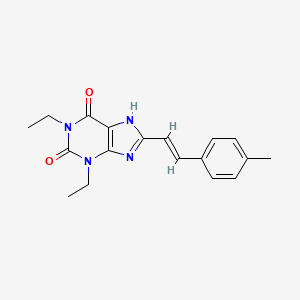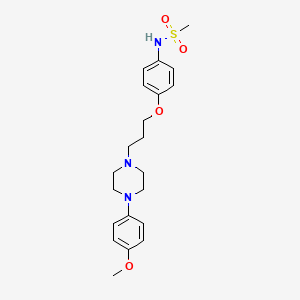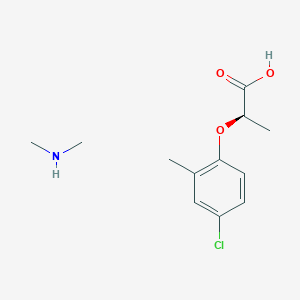
Benzoic acid, 2-((8-(trifluoromethyl)-4-quinolinyl)amino)-, 2-oxo-2-((1-(phenylmethyl)-4-piperidinyl)oxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((8-(trifluoromethyl)-4-quinolinyl)amino)-, 2-oxo-2-((1-(phenylmethyl)-4-piperidinyl)oxy)ethyl ester is a complex organic compound that features a benzoic acid core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzoic acid derivatives, quinoline derivatives, and piperidine derivatives. The synthesis could involve:
Formation of the Quinoline Derivative: This might involve the reaction of an appropriate aniline derivative with a trifluoromethylating agent under specific conditions.
Coupling with Benzoic Acid: The quinoline derivative could then be coupled with a benzoic acid derivative using a coupling reagent such as EDCI or DCC in the presence of a base.
Formation of the Piperidine Ester: The final step might involve the esterification of the benzoic acid derivative with a piperidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The quinoline and piperidine moieties might be susceptible to oxidation under strong oxidizing conditions.
Reduction: The nitro groups, if present, could be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the synthesis of pharmaceuticals or agrochemicals.
Biology
In biology, derivatives of this compound might be studied for their potential biological activity. For example, they could be screened for antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound or its derivatives might be investigated as potential drug candidates. Their ability to interact with specific biological targets could make them useful in the treatment of various diseases.
Industry
In industry, this compound might be used in the development of new materials with unique properties. For example, it could be used in the synthesis of polymers or as a component in specialty coatings.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it might inhibit a particular enzyme or receptor, leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: These compounds share the benzoic acid core and might have similar chemical properties.
Quinoline derivatives: These compounds share the quinoline moiety and might have similar biological activities.
Piperidine derivatives: These compounds share the piperidine ring and might have similar pharmacological properties.
Uniqueness
What sets this compound apart is the specific combination of functional groups and the overall molecular structure. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
86518-65-2 |
|---|---|
Molekularformel |
C31H28F3N3O4 |
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
[2-(1-benzylpiperidin-4-yl)oxy-2-oxoethyl] 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C31H28F3N3O4/c32-31(33,34)25-11-6-10-23-27(13-16-35-29(23)25)36-26-12-5-4-9-24(26)30(39)40-20-28(38)41-22-14-17-37(18-15-22)19-21-7-2-1-3-8-21/h1-13,16,22H,14-15,17-20H2,(H,35,36) |
InChI-Schlüssel |
UPCKDNAOTOCEJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC=C(C4=NC=C3)C(F)(F)F)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


